molecular formula C14H13N3 B11958525 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile CAS No. 127581-23-1

4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile

Cat. No.: B11958525
CAS No.: 127581-23-1
M. Wt: 223.27 g/mol
InChI Key: VSISRXTWVKPZMI-UHFFFAOYSA-N
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Description

4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H13N3 It is known for its unique structure, which includes an amino group, a phenyl group, and two cyano groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and aniline in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including the formation of an intermediate imine, which then undergoes cyclization to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and cyano groups. These interactions can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

  • 3-Amino-5-phenyl-2-cyclohexen-1-one
  • 2-Amino-3-phenyl-3-(1-piperidinyl)-1-cyclohexene-1-carbonitrile hydrochloride
  • 2-Imino-6-methyl-4,6-diphenyl-3-cyclohexene-1,1,3-tricarbonitrile

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

127581-23-1

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-1-phenylcyclohex-3-ene-1,3-dicarbonitrile

InChI

InChI=1S/C14H13N3/c15-9-11-8-14(10-16,7-6-13(11)17)12-4-2-1-3-5-12/h1-5H,6-8,17H2

InChI Key

VSISRXTWVKPZMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1N)C#N)(C#N)C2=CC=CC=C2

Origin of Product

United States

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